1-(4-Propylpyridin-3-yl)butan-1-one is a chemical compound classified under pyridine derivatives, which are known for their diverse biological activities. This compound features a propyl group attached to the nitrogen-containing pyridine ring, contributing to its unique chemical properties and potential applications in various scientific fields. The compound's structure allows it to interact with biological systems, making it of interest in medicinal chemistry and pharmacology.
This compound can be derived from essential oils and has been synthesized through various chemical methods. It falls under the classification of alkyl pyridines, which are recognized for their roles in biological systems and as precursors in organic synthesis.
The synthesis of 1-(4-Propylpyridin-3-yl)butan-1-one has been documented through several methods. One notable synthesis involves the reaction of 4-propyl-3-pyridinecarbonitrile with Grignard reagents. The process typically follows these steps:
The synthesis yields approximately 77% of the desired product after distillation, indicating an efficient reaction process. Characterization techniques such as gas chromatography and nuclear magnetic resonance spectroscopy confirm the identity and purity of the compound.
The molecular formula for 1-(4-Propylpyridin-3-yl)butan-1-one is . Its structure consists of a butanone moiety linked to a pyridine ring with a propyl substituent at the 4-position.
Key spectral data for characterization includes:
1-(4-Propylpyridin-3-yl)butan-1-one can engage in various chemical reactions typical for carbonyl compounds and pyridines:
The reduction process involves stirring the carbonyl compound with sodium borohydride in methanol, followed by solvent evaporation and extraction with ethyl acetate. The product is characterized by its distinct NMR signals indicating hydroxyl groups.
The mechanism through which 1-(4-Propylpyridin-3-yl)butan-1-one exerts its effects is primarily linked to its interaction with biological targets such as enzymes or receptors. While specific mechanisms may vary based on application, studies suggest that derivatives of pyridine can modulate enzyme activity or act as inhibitors in biochemical pathways.
Research indicates that compounds similar to this one exhibit significant biological activity, such as antimicrobial effects against resistant strains like Staphylococcus aureus . This suggests potential therapeutic applications.
1-(4-Propylpyridin-3-yl)butan-1-one typically appears as a colorless liquid with a characteristic odor.
Key properties include:
Relevant analytical data supports these properties, confirming its utility in various applications.
This compound has potential applications in several scientific fields:
1-(4-Propylpyridin-3-yl)butan-1-one (CAS 142505-14-4) represents a structurally distinctive alkylpyridine derivative characterized by a ketone-functionalized butanone chain at the pyridine ring's C3 position and a propyl substituent at C4. This molecular architecture positions it within a specialized niche of pyridine chemistry, where the strategic placement of alkyl and carbonyl groups synergistically influences electronic distribution, steric accessibility, and intermolecular interaction potential. Pyridine derivatives constitute approximately 14% of FDA-approved nitrogen-containing heterocyclic pharmaceuticals, underscoring their central role in drug discovery pipelines [7]. The compound’s bifunctional nature—combining a hydrogen bond-accepting pyridine nitrogen, a carbonyl moiety capable of both hydrogen bonding and dipolar interactions, and a lipophilic propyl chain—makes it a compelling scaffold for probing structure-activity relationships (SAR) in medicinal chemistry and agrochemical development. Its emergence coincides with expanding industrial interest in pyridine derivatives, evidenced by projected market growth from $736.67 million (2023) to $1,139.72 million by 2032, driven primarily by pharmaceutical and agrochemical applications [2] [4].
Pyridine derivatives serve as privileged scaffolds in targeted therapeutic development due to their bioisosteric mimicry of benzene rings, enhanced solubility profiles, and versatile hydrogen-bonding capabilities. The incorporation of nitrogen within the aromatic system enables dipole moment formation (2.2 Debye in pyridine versus 0 Debye in benzene), significantly influencing binding affinity, membrane permeability, and metabolic stability [7]. Within oncology—a primary therapeutic focus—pyridine-containing kinase inhibitors exploit these properties to achieve selective ATP-competitive inhibition. For example, imatinib mesylate (Gleevec®) revolutionized chronic myelogenous leukemia treatment by targeting Bcr-Abl tyrosine kinase, leveraging its pyrimidine-pyridine pharmacophore for optimal kinase domain engagement [7].
1-(4-Propylpyridin-3-yl)butan-1-one exemplifies rational scaffold optimization through three-dimensional structural diversification. Its extended C4 propyl substituent enhances hydrophobic enclosure in enzyme binding pockets compared to shorter-chain analogs (e.g., methyl or ethyl), while the C3-butanone linker provides conformational flexibility for target adaptation. Computational analyses suggest this combination could improve binding entropy in kinases like EGFR or BRAF—targets where pyridine derivatives show established utility [7]. Notably, molecular hybridization strategies increasingly incorporate such ketone-bearing pyridines to generate dual-function inhibitors; the carbonyl oxygen can anchor critical hydrogen bonds with kinase hinge residues (e.g., Met793 in EGFR), while the propyl group fills adjacent hydrophobic pockets [7].
Table 1: Comparative Analysis of Pyridine-Containing Anticancer Agents and 1-(4-Propylpyridin-3-yl)butan-1-one
Compound | Molecular Target | Key Structural Features | Clinical/Biological Status |
---|---|---|---|
Imatinib (Gleevec®) | Bcr-Abl tyrosine kinase | Pyrimidine-pyridine core; Piperazine tail | FDA-approved (CML) |
Osimertinib | EGFR T790M mutant | Pyrimidine-indole core; Acrylamide warhead | FDA-approved (NSCLC) |
1-(4-Propylpyridin-3-yl)butan-1-one | Undefined (Research stage) | C3-butanone linker; C4-propyl group | Preclinical investigational scaffold |
DM-CHOC-PEN | DNA alkylator | Chloroethylnitrosourea-pyridine hybrid | Phase I/II trials (CNS tumors) |
Positional isomerism critically dictates the physicochemical and biological behavior of alkylpyridine derivatives. The electronic landscape of 1-(4-Propylpyridin-3-yl)butan-1-one arises from:
Substituent chain length profoundly modulates bioactivity. The propyl group in 1-(4-Propylpyridin-3-yl)butan-1-one represents an intermediate lipophilicity (logP ≈ 2.1–2.5, predicted), balancing membrane penetration and aqueous solubility more effectively than methyl (logP ~1.2) or pentyl (logP ~3.8) chains. Agrochemical SAR studies demonstrate that C3/C4 alkyl chain optimization enhances herbicide potency; for example, pyridine-based herbicides like picloram utilize chlorine substituents for electron withdrawal, whereas lipophilic alkyl groups improve tissue permeation [4] [9].
Table 2: Influence of Alkyl Chain Length/Position on Pyridine Derivative Applications
Substituent Position | Chain Length | Representative Compound | Primary Industrial Application | Market Impact (2030 Projection) |
---|---|---|---|---|
C4 (gamma) | Methyl | 4-Methylpyridine (γ-Picoline) | Vitamin B3 synthesis; Agrochemicals | $538.3 million (2024) [4] |
C4 (gamma) | Propyl | 1-(4-Propylpyridin-3-yl)butan-1-one | Pharmaceutical intermediate (Research) | N/A (Specialized) |
C3 | Ethyl | 3-Ethylpyridine | Rubber chemicals; Solvents | Growing at 4.97% CAGR [2] |
C2 (alpha) | Methyl | 2-Methylpyridine (α-Picoline) | Nicotine analogs; Catalysts | $206.70 million (U.S., 2032) [2] |
The propyl group’s steric bulk also influences metabolic fate. Longer alkyl chains undergo cytochrome P450-mediated ω-oxidation to carboxylic acids, potentially enabling prodrug strategies. Conversely, methyl groups resist degradation but offer limited hydrophobic contact. Industrial synthesis increasingly leverages sustainable catalysis (e.g., copper-catalyzed cyclizations) to construct such derivatives efficiently, supporting their adoption in high-value applications [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: